molecular formula C22H20N6O3 B3309621 N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide CAS No. 942008-62-0

N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

Cat. No.: B3309621
CAS No.: 942008-62-0
M. Wt: 416.4 g/mol
InChI Key: KNRYPYFAHUTVQC-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a sophisticated pyridazinone-based small molecule compound designed for pharmaceutical research and biological mechanism studies. This chemical probe features a complex heterocyclic architecture comprising both pyridazinone and pyrazole ring systems, structurally similar to patented pyridazinone derivatives documented in pharmaceutical research . The molecular structure incorporates a 4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazine core linked through an acetamide bridge to an N-(4-acetamidophenyl) moiety, creating a multifunctional scaffold with potential for targeted biological activity. Compounds within this structural class have demonstrated significant research value in investigating kinase inhibition pathways and developing targeted therapeutic agents . The presence of both hydrogen bond donor and acceptor sites, along with aromatic systems capable of π-π stacking interactions, suggests potential binding affinity for various enzyme active sites. While the specific mechanism of action for this precise compound requires further investigation, structural analogs featuring the pyridazinone core have shown promise in modulating key signaling pathways relevant to proliferative disorders . Researchers exploring innovative approaches to B-cell proliferative disorders may find particular interest in this compound, as pyridazinone derivatives have been investigated in contexts related to these research areas . This product is provided as a high-purity reference standard for research applications exclusively. It is strictly intended for laboratory investigation purposes and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material according to laboratory safety protocols, utilizing appropriate personal protective equipment and proper ventilation systems. For long-term stability, store the compound in a sealed container at -20°C under desiccating conditions, protected from light and moisture to maintain optimal purity and performance throughout its shelf life.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-14-19-12-23-28(18-6-4-3-5-7-18)21(19)22(31)27(26-14)13-20(30)25-17-10-8-16(9-11-17)24-15(2)29/h3-12H,13H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRYPYFAHUTVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the acetamidophenyl group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final coupling reaction: The final step involves coupling the pyrazolopyridazinone core with the acetamidophenyl group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the aromatic ring or the pyrazolopyridazinone core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can be compared with other pyrazolopyridazinone derivatives, such as:

    N-(4-acetamidophenyl)-2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)acetamide: This compound has a similar core structure but differs in the substituents, leading to different biological activities.

    N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide: This derivative has additional functional groups that may enhance its solubility and bioavailability.

    4-Acetamidophenol (Acetaminophen): While structurally simpler, acetaminophen shares the acetamidophenyl group and is widely used as an analgesic and antipyretic.

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolopyridazinone core, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyridazin core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for the development of kinase inhibitors and other therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique structure allows it to bind effectively to molecular targets, modulating their activity. This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyridazin derivatives in cancer treatment. These compounds can inhibit the growth of various cancer cell lines through mechanisms such as microtubule destabilization and apoptosis induction. For instance, compounds derived from similar scaffolds have shown significant efficacy against breast cancer (MDA-MB-231) and other types such as lung and prostate cancers .

Enzyme Inhibition

The compound's structural characteristics enable it to act as an inhibitor for several key enzymes involved in cellular processes. Its ability to mimic ATP binding sites makes it a promising candidate for developing selective kinase inhibitors . This property is crucial in targeting oncogenic pathways that are often dysregulated in cancer cells.

Case Studies

  • Antitumor Activity : A study evaluating the anticancer properties of pyrazolo derivatives demonstrated that certain compounds could effectively induce apoptosis in breast cancer cells at micromolar concentrations. The enhancement of caspase-3 activity indicated a clear apoptotic pathway activation .
  • Microtubule Assembly Inhibition : Specific derivatives were found to inhibit microtubule assembly significantly at concentrations around 20 μM, showcasing their potential as microtubule-destabilizing agents. This effect is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .

Comparative Biological Activity Table

Compound Target Activity IC50 (µM) Notes
Compound AMDA-MB-231 CellsApoptosis Induction1.0Enhanced caspase-3 activity observed
Compound BMicrotubule AssemblyInhibition20.0Significant microtubule destabilization
Compound CVarious Cancer Cell LinesAntiproliferative10.0Effective against multiple cancer types

Q & A

Q. What are the key steps and methodologies for synthesizing N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide?

The synthesis involves multi-step reactions starting with pyridazinone or pyrazole precursors. Key steps include:

  • Core formation : Cyclization of pyridazine or pyrazole intermediates under reflux with solvents like ethanol or dichloromethane .
  • Acylation : Introduction of the acetamide group via nucleophilic substitution, often using α-chloroacetamide derivatives and catalysts like triethylamine .
  • Purification : Column chromatography or HPLC to isolate the final product, with yields typically optimized at 60–75% . Critical parameters include temperature control (60–100°C) and solvent selection (e.g., DMF for acylation) .

Q. How is the structural integrity and purity of this compound validated in academic research?

Researchers employ:

  • NMR spectroscopy : To confirm regiochemistry of the pyrazolo-pyridazine core and substituent positions .
  • HPLC : For assessing purity (>95% threshold) and identifying byproducts .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns . Discrepancies in spectral data (e.g., unexpected peaks in 1^1H NMR) may indicate incomplete reactions or isomer formation, requiring repeat synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) alter binding affinity. Comparative structure-activity relationship (SAR) studies are recommended .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (IC50_{50} vs. Ki values) require standardization. Validate findings using orthogonal assays (e.g., SPR for binding kinetics) .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity metrics .

Q. What strategies are effective for optimizing reaction yields during large-scale synthesis?

Key approaches include:

  • Computational reaction design : Tools like density functional theory (DFT) predict transition states and optimize solvent/catalyst combinations .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of acetamide) .
  • Catalyst screening : Test alternatives like Pd/C or organocatalysts for acylation steps, which may reduce reaction time by 30–50% .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Methodologies include:

  • Molecular docking : Predict interactions with targets like kinases or GPCRs using software (AutoDock Vina) and crystallographic data .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
  • Metabolomic profiling : LC-MS-based analysis to track downstream metabolite changes in treated cells, identifying pathway perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

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